(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide
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Overview
Description
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is a chemical compound that features a pyrrolidine ring substituted with a nitrobenzyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Introduction of Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with the pyrrolidine ring.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of pyrrolidine with an alcohol in the presence of a dehydrating agent.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the ester with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of nitrobenzyl derivatives on biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-dione: Another similar compound with a dione structure.
Prolinol: A compound with a hydroxyl group on the pyrrolidine ring.
Uniqueness
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other pyrrolidine derivatives, which may lack the nitrobenzyl functionality and, consequently, exhibit different properties and applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-pyrrolidine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFHEZQVGMAJLX-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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